Cas no 1807129-51-6 (2-Cyano-3-ethyl-6-methylbenzenesulfonyl chloride)

2-Cyano-3-ethyl-6-methylbenzenesulfonyl chloride is a specialized sulfonyl chloride derivative used primarily as an intermediate in organic synthesis. Its key structural features—the cyano and ethyl substituents—enhance reactivity, making it valuable for constructing complex sulfonamide frameworks. The methyl group at the 6-position contributes to steric and electronic modulation, improving selectivity in coupling reactions. This compound is particularly useful in pharmaceutical and agrochemical research, where sulfonylation reactions are critical. Its stability under controlled conditions and compatibility with a range of nucleophiles further underscore its utility in fine chemical synthesis. Proper handling is essential due to its moisture-sensitive nature.
2-Cyano-3-ethyl-6-methylbenzenesulfonyl chloride structure
1807129-51-6 structure
Product name:2-Cyano-3-ethyl-6-methylbenzenesulfonyl chloride
CAS No:1807129-51-6
MF:C10H10ClNO2S
Molecular Weight:243.709900379181
CID:5010182

2-Cyano-3-ethyl-6-methylbenzenesulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 2-Cyano-3-ethyl-6-methylbenzenesulfonyl chloride
    • インチ: 1S/C10H10ClNO2S/c1-3-8-5-4-7(2)10(9(8)6-12)15(11,13)14/h4-5H,3H2,1-2H3
    • InChIKey: BEECLURTIYYKRE-UHFFFAOYSA-N
    • SMILES: ClS(C1=C(C)C=CC(CC)=C1C#N)(=O)=O

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 365
  • トポロジー分子極性表面積: 66.3
  • XLogP3: 2.8

2-Cyano-3-ethyl-6-methylbenzenesulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A010002430-1g
2-Cyano-3-ethyl-6-methylbenzenesulfonyl chloride
1807129-51-6 97%
1g
1,475.10 USD 2021-07-06

2-Cyano-3-ethyl-6-methylbenzenesulfonyl chloride 関連文献

2-Cyano-3-ethyl-6-methylbenzenesulfonyl chlorideに関する追加情報

2-Cyano-3-Ethyl-6-Methylbenzenesulfonyl Chloride: A Comprehensive Overview

2-Cyano-3-Ethyl-6-Methylbenzenesulfonyl Chloride, also known by its CAS number 1807129-51-6, is a highly specialized organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and advanced materials. This compound is characterized by its unique structure, which combines a sulfonyl chloride group with a substituted benzene ring containing cyano, ethyl, and methyl substituents. The combination of these functional groups imparts distinctive chemical properties, making it a valuable intermediate in various synthetic processes.

The synthesis of 2-Cyano-3-Ethyl-6-Methylbenzenesulfonyl Chloride typically involves multi-step organic reactions, often starting from benzene derivatives. The introduction of the sulfonyl chloride group is a critical step, as it enhances the reactivity of the molecule, enabling further functionalization. Recent advancements in catalytic methods and green chemistry have made the synthesis of this compound more efficient and environmentally friendly. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction rates while minimizing energy consumption.

The chemical properties of 2-Cyano-3-Ethyl-6-Methylbenzenesulfonyl Chloride are heavily influenced by its functional groups. The sulfonyl chloride group is highly electrophilic, making it an excellent leaving group in substitution reactions. This property is exploited in the preparation of sulfonamides, which are widely used in drug development due to their bioavailability and stability. The cyano group introduces electron-withdrawing effects, which can modulate the electronic properties of the molecule, enhancing its reactivity in certain transformations. Meanwhile, the ethyl and methyl substituents contribute to the steric bulk of the molecule, influencing its solubility and reactivity in different solvents.

In terms of applications, 2-Cyano-3-Ethyl-6-Methylbenzenesulfonyl Chloride has found significant use as an intermediate in the synthesis of bioactive compounds. For example, it serves as a key building block in the development of novel antibiotics and antiviral agents. Recent studies have highlighted its potential in creating sulfonamide-based inhibitors targeting specific enzymes involved in bacterial resistance mechanisms. Additionally, this compound is employed in the preparation of advanced polymers and materials with tailored properties for use in electronics and aerospace industries.

The stability and reactivity of 2-Cyano-3-Ethyl-6-Methylbenzenesulfonyl Chloride make it an attractive candidate for various chemical transformations. Researchers have investigated its role in Suzuki coupling reactions, where it acts as a coupling partner for aryl halides. This approach has opened new avenues for constructing complex aromatic systems with high precision. Furthermore, its compatibility with palladium-catalyzed cross-coupling reactions has been explored, offering opportunities for scalable synthesis of pharmaceutically relevant compounds.

In conclusion, 2-Cyano-3-Ethyl-6-Methylbenzenesulfonyl Chloride stands out as a versatile and valuable compound in modern organic chemistry. Its unique structure and reactivity continue to drive innovative research across multiple disciplines. As advancements in synthetic methodologies and material science progress, this compound is poised to play an even more critical role in developing next-generation products that address pressing global challenges.

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